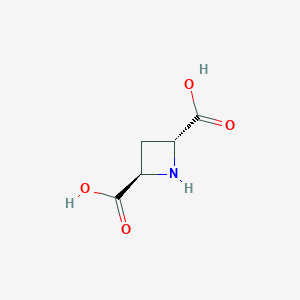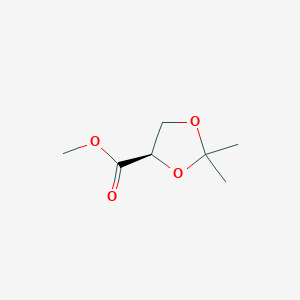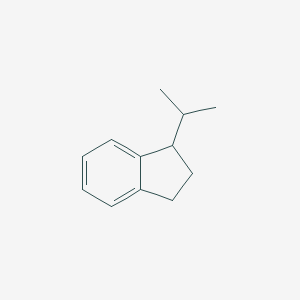
1,2,3,9-TETRAHIDRO-9-METIL-4H-CARBAZOL-4-ONA
Descripción general
Descripción
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Aplicaciones Científicas De Investigación
Investigación farmacéutica: Desarrollo de fármacos antieméticos
Este compuesto es un intermedio clave en la síntesis de Ondansetrón, un medicamento antiemético conocido . Se utiliza especialmente en el tratamiento y la prevención de náuseas y vómitos causados por quimioterapia, radioterapia o cirugía.
Síntesis orgánica: Bloques de construcción heterocíclicos
Como compuesto heterocíclico, sirve como bloque de construcción en la síntesis orgánica, contribuyendo a la creación de moléculas complejas para diversos estudios químicos y potencial desarrollo de fármacos .
Ciencia de los materiales: Materiales electrónicos orgánicos
La parte carbazol de este compuesto es de interés en la ciencia de los materiales para el desarrollo de materiales electrónicos orgánicos debido a su estabilidad térmica y sus propiedades electrónicas .
Investigación química: Actividad antimicobacteriana
Se ha identificado que este compuesto tiene actividad antimicobacteriana, lo que es significativo para la investigación de tratamientos para infecciones bacterianas, incluida la tuberculosis .
Neurofarmacología: Estudios de los receptores de serotonina
La estructura de este compuesto es propicia para el estudio de los receptores de serotonina, que son críticos para comprender diversos procesos neurológicos y trastornos .
Quimioterapia: Investigación de cuidados de apoyo
En quimioterapia, la investigación de cuidados de apoyo se centra en compuestos como este para controlar los efectos secundarios y mejorar la calidad de vida de los pacientes que se someten a tratamiento .
Bioquímica: Estudios de inhibición enzimática
Los derivados de carbazol se exploran por su posible papel en la inhibición enzimática, lo que puede conducir al desarrollo de nuevos agentes terapéuticos para enfermedades en las que la regulación enzimática está alterada .
Mecanismo De Acción
Target of Action
The primary target of 1,2,3,9-Tetrahydro-9-methyl-4H-carbazole-4-one is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the brain, particularly those related to nausea and vomiting .
Mode of Action
1,2,3,9-Tetrahydro-9-methyl-4H-carbazole-4-one acts as a potent, highly selective antagonist of the 5-HT3 receptor . By binding to these receptors, it prevents serotonin from activating them, thereby inhibiting the signal transmission that leads to symptoms such as nausea and vomiting .
Biochemical Pathways
The compound’s action primarily affects the serotonergic pathways in the central nervous system . By blocking the 5-HT3 receptors, it disrupts the normal flow of signals along these pathways, leading to a reduction in symptoms associated with their activation .
Result of Action
The molecular and cellular effects of 1,2,3,9-Tetrahydro-9-methyl-4H-carbazole-4-one’s action primarily involve the reduction of nausea and vomiting . By blocking the 5-HT3 receptors, it prevents the transmission of signals that would normally induce these symptoms .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is a key intermediate in the synthesis of ondansetron , a potent and highly selective 5-HT3 antagonist . This suggests that 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one may interact with enzymes, proteins, and other biomolecules involved in the serotonin pathway.
Cellular Effects
Given its role as a precursor in the synthesis of ondansetron , it may influence cell function by modulating the activity of the 5-HT3 receptor, which plays a crucial role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a precursor to ondansetron , it may exert its effects at the molecular level through interactions with the 5-HT3 receptor, potentially influencing enzyme activity, biomolecular binding interactions, and changes in gene expression .
Metabolic Pathways
Given its role as a precursor in the synthesis of ondansetron , it may be involved in the serotonin pathway.
Propiedades
IUPAC Name |
9-methyl-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUJCWZKJMCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181811 | |
| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27387-31-1 | |
| Record name | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27387-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-METHYL-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267IW42T7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly employed to study 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and its derivatives?
A1: Capillary zone electrophoresis (CZE) has been successfully employed to analyze 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, specifically ondansetron hydrochloride, and its impurities. [] This method offers a rapid and reliable way to quantify these compounds, particularly in pharmaceutical formulations like injectable solutions. [] Further research may explore additional analytical techniques like HPLC or mass spectrometry for comprehensive characterization and quantification.
Q2: How does the structure of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives relate to their potential biological activity?
A2: While specific details about the biological activity of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one are limited in the provided research, the presence of a benzylidene substituent at the 3-position of (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one suggests potential for biological activity. [] Further research exploring Structure-Activity Relationships (SAR) is crucial to understand how modifications to this core structure, such as varying substituents or their positions, could impact its interactions with biological targets and influence its potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one](/img/structure/B143561.png)









![[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester](/img/structure/B143588.png)


